molecular formula C18H22O2 B14417608 2-(2,4-Dimethylphenyl)-4-phenylbutane-2-peroxol CAS No. 85981-82-4

2-(2,4-Dimethylphenyl)-4-phenylbutane-2-peroxol

Cat. No.: B14417608
CAS No.: 85981-82-4
M. Wt: 270.4 g/mol
InChI Key: JEGPGRUFBFIVEB-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenyl)-4-phenylbutane-2-peroxol is an organic peroxide compound characterized by the presence of a peroxol group attached to a butane backbone, which is further substituted with 2,4-dimethylphenyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylphenyl)-4-phenylbutane-2-peroxol typically involves the reaction of 2,4-dimethylphenyl magnesium bromide with 4-phenylbutan-2-one, followed by the introduction of a peroxol group through oxidation. The reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure the stability of the peroxide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using suitable oxidizing agents such as hydrogen peroxide or organic peroxides. The reaction is typically carried out in a controlled environment to prevent decomposition and ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenyl)-4-phenylbutane-2-peroxol undergoes various chemical reactions, including:

    Oxidation: The peroxol group can participate in oxidation reactions, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction of the peroxol group can yield the corresponding alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and organic peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation are employed.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-(2,4-Dimethylphenyl)-4-phenylbutane-2-peroxol has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an initiator in polymerization reactions.

    Biology: Studied for its potential effects on biological systems, including its role as an oxidizing agent.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylphenyl)-4-phenylbutane-2-peroxol involves the generation of free radicals through the homolytic cleavage of the peroxol bond. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved include interactions with unsaturated compounds and the initiation of radical chain reactions.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl peroxide: Another organic peroxide with similar radical-generating properties.

    Cumene hydroperoxide: Used as an initiator in polymerization reactions.

    Di-tert-butyl peroxide: Commonly used in industrial applications for its stability and radical-generating capabilities.

Uniqueness

2-(2,4-Dimethylphenyl)-4-phenylbutane-2-peroxol is unique due to its specific structural features, which confer distinct reactivity and stability compared to other peroxides. Its combination of aromatic and aliphatic groups provides a versatile platform for various chemical transformations and applications.

Properties

CAS No.

85981-82-4

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

1-(2-hydroperoxy-4-phenylbutan-2-yl)-2,4-dimethylbenzene

InChI

InChI=1S/C18H22O2/c1-14-9-10-17(15(2)13-14)18(3,20-19)12-11-16-7-5-4-6-8-16/h4-10,13,19H,11-12H2,1-3H3

InChI Key

JEGPGRUFBFIVEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)(CCC2=CC=CC=C2)OO)C

Origin of Product

United States

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